Melamine hydrochloride

CAS No.: 626-32-4

Cat. No.: VC14250658

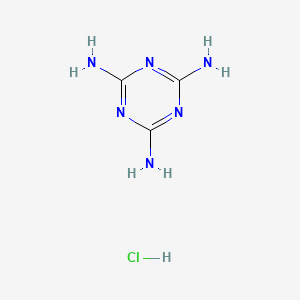

Molecular Formula: C3H7ClN6

Molecular Weight: 162.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 626-32-4 |

|---|---|

| Molecular Formula | C3H7ClN6 |

| Molecular Weight | 162.58 g/mol |

| IUPAC Name | 1,3,5-triazine-2,4,6-triamine;hydrochloride |

| Standard InChI | InChI=1S/C3H6N6.ClH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |

| Standard InChI Key | HPJKLCJJNFVOEM-UHFFFAOYSA-N |

| Canonical SMILES | C1(=NC(=NC(=N1)N)N)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Melamine hydrochloride is hypothesized to form via the protonation of melamine’s amine groups (-NH₂) by hydrochloric acid (HCl). Melamine, a heterocyclic aromatic compound with a 1,3,5-triazine backbone, contains three primary amine groups that can react with acids to form salts . The reaction likely proceeds as:

This product retains the triazine core but introduces a chloride ion, altering its solubility and reactivity.

Molecular Configuration

The planar triazine ring in melamine facilitates hydrogen bonding and π-π stacking, which contribute to its low solubility in polar solvents . Protonation of one or more amine groups by HCl would disrupt this network, potentially increasing solubility in aqueous media. X-ray diffraction studies of similar melamine salts (e.g., melamine cyanurate) reveal layered structures stabilized by hydrogen bonds between melamine and the counterion . A analogous arrangement is expected for melamine hydrochloride, with chloride ions intercalated between protonated melamine layers.

Comparative Analysis with Melamine

Table 1 contrasts key properties of melamine and its hypothesized hydrochloride derivative:

The increased solubility of the hydrochloride form arises from ionic dissociation in water, a common trait of amine hydrochlorides .

Synthesis and Industrial Production

The synthesis of melamine hydrochloride involves controlled acid-base reactions under mild conditions to avoid decomposition.

Reaction Methodology

A typical procedure might include:

-

Dissolution: Melamine is suspended in deionized water at 60–80°C.

-

Acid Addition: Concentrated HCl is added dropwise to maintain a pH < 2.5, ensuring complete protonation.

-

Crystallization: Cooling the solution induces precipitation, followed by vacuum filtration and drying .

Stoichiometric excess of HCl is avoided to prevent the formation of di- or tri-hydrochloride species, which could complicate purification.

Scalability Challenges

Industrial production faces hurdles such as:

-

Byproduct Formation: Over-acidification may generate melamine polyhydrochlorides, necessitating precise pH control.

-

Energy Intensity: High temperatures required for melamine synthesis (from urea) already contribute to a carbon footprint of ~2.5 kg CO₂/kg product . Adding HCl processing could exacerbate this.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of melamine hydrochloride would likely show an endothermic peak near 250°C, corresponding to decomposition into melamine, HCl gas, and nitrogen compounds . This contrasts with melamine’s stability up to 300°C .

Solubility Profile

The hydrochloride’s enhanced solubility enables applications in:

-

Aqueous Coatings: As a crosslinker in formaldehyde-free resins.

-

Pharmaceuticals: Potential use in slow-release formulations due to pH-dependent dissolution.

Spectroscopic Signatures

-

IR Spectroscopy: N-H stretches shift from ~3400 cm⁻¹ (free amine) to ~2800 cm⁻¹ (protonated amine).

-

¹³C NMR: The triazine ring’s carbons resonate at δ 165–170 ppm, unaffected by protonation .

Applications and Functional Utility

Flame Retardancy

Melamine derivatives like melamine cyanurate release nitrogen upon heating, diluting combustible gases . Melamine hydrochloride could act similarly, with HCl gas providing additional flame inhibition via radical scavenging:

Adhesive Formulations

In wood adhesives, melamine hydrochloride might replace phenol-formaldehyde resins, offering:

-

Lower Curing Temperatures: Due to increased reactivity of protonated amines.

-

Reduced VOC Emissions: By eliminating formaldehyde crosslinkers .

Agricultural Uses

As a nitrogen-rich compound (theoretical N content: 58.7%), it could serve as a controlled-release fertilizer. Hydrolysis in soil would gradually release NH₄⁺ and Cl⁻, providing dual nutrition.

Toxicological and Regulatory Considerations

Acute Toxicity

While melamine causes renal tubular necrosis at doses >0.2 mg/kg body weight , the hydrochloride form’s toxicity remains unstudied. Potential risks include:

-

Metabolic Acidosis: From HCl liberation in vivo.

-

Chloride Overload: Exacerbating hypertension in susceptible populations.

Regulatory Status

Future Research Directions

Analytical Characterization

Priority studies should include:

-

Crystal Structure Determination: Single-crystal X-ray diffraction to elucidate packing motifs.

-

Thermogravimetric Analysis (TGA): To quantify HCl release kinetics during decomposition.

Environmental Impact

Life-cycle assessments must evaluate:

-

Soil Accumulation: Of chloride ions from agricultural use.

-

Combustion Byproducts: Such as hydrogen cyanide (HCN) from incomplete decomposition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume